hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, (3,3a,4,5,6,7-hexahydro-2H-oxazolo[2,3-a]pyridin-2-yl)methanol , reflects its bicyclic core and substituents. The prefix hexahydro-2H indicates partial saturation of the pyridine ring, leaving one double bond intact. The isoxazolo[2,3-a]pyridine descriptor specifies the fusion of the isoxazole (a five-membered oxygen-nitrogen heterocycle) to the pyridine ring at positions 2 and 3 of the latter. The methanol group is attached at the 2-position of the fused bicyclic system.
Key components of the name:
- Hexahydro-2H : Six hydrogen atoms saturate the pyridine ring, with one remaining double bond.
- Isoxazolo[2,3-a]pyridine : The isoxazole ring is fused to the pyridine at positions 2 and 3 of the pyridine.
- Methanol : A hydroxymethyl (-CH₂OH) group at the 2-position of the bicyclic core.
Molecular Architecture: Bicyclic Isoxazole-Pyridine Fusion
The molecule consists of a fused bicyclic framework with distinct electronic and steric characteristics:
| Feature | Description |
|---|---|
| Core Structure | A fused isoxazole-pyridine system with partial saturation (hexahydro). |
| Isoxazole Ring | Five-membered ring containing oxygen (O) and nitrogen (N) atoms. |
| Pyridine Ring | Six-membered aromatic ring with one double bond (due to hexahydro-2H). |
| Methanol Group | Hydroxymethyl (-CH₂OH) substituent at position 2 of the bicyclic system. |
| Connectivity | Isoxazole fused to pyridine at positions 2 and 3 of the latter. |
The bicyclic system’s topology is defined by the following connectivity:
- Isoxazole : Positions 1 (O), 2 (N), and 3 (C) form a five-membered ring fused to the pyridine.
- Pyridine : Positions 2 and 3 are shared with the isoxazole, while the remaining carbons (4, 5, 6, 7) are partially saturated.
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- SMILES : OCC1CC2CCCCN2O1
- InChI Key : XFOFPODBJSDQGB-UHFFFAOYSA-N
- Topological Polar Surface Area (TPSA) : 32.7 Ų
- LogP : 0.5371 (moderate hydrophobicity)
The methanol group introduces hydrogen-bonding potential, with three acceptor sites (O, N, and lone pairs on O) and one donor site (O–H).
X-ray Crystallographic Analysis of Molecular Geometry
While direct experimental X-ray data for hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol is unavailable, insights can be drawn from analogous bicyclic systems. For instance, trans(3R,2aS)-(-)-3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one (a structurally related compound) exhibits stereospecific bond angles and torsion states critical for its reactivity.
Key Observations from Related Systems:
- Bond Lengths :
- N–O bonds in isoxazole rings typically range from 1.4–1.5 Å.
- C–N bonds in pyridine rings are ~1.35 Å.
- Torsion Angles :
- The fused rings adopt a chair-like conformation for optimal steric minimization.
- Hydrogen Bonding :
- The hydroxymethyl group may engage in intramolecular or intermolecular hydrogen bonds, influencing crystal packing.
For the target compound, computational models suggest:
- Pyridine Ring : Partial saturation leads to a puckered geometry, reducing aromatic planarity.
- Isoxazole Ring : Planar due to conjugation between O and N atoms.
Tautomeric Forms and Stereochemical Considerations
Tautomeric Equilibrium
The compound’s hydroxymethyl group and isoxazole ring may theoretically participate in tautomerism. However, experimental or computational evidence for such equilibria is absent. Potential tautomers include:
- Enol Form : Proton transfer from the hydroxymethyl group to the isoxazole nitrogen.
- Keto Form : Oxidation of the hydroxymethyl group (unlikely under standard conditions).
Stereochemical Features
The hexahydro-pyridine ring introduces stereogenic centers. While the SMILES notation (OCC1CC2CCCCN2O1) does not specify stereochemistry, the synthesis method likely dictates the configuration. For example:
- C3 and C3a : Potential stereogenic centers due to the fused bicyclic system.
- C2 : The methanol group’s position may lead to diastereomerism if adjacent stereocenters exist.
Chirality Considerations The compound’s stereochemistry may influence its reactivity and biological activity. However, no enantiomeric resolution or chiral separation has been reported. Further studies are required to elucidate its stereochemical properties.
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFPODBJSDQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylmethanol with hydroxylamine, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or distillation are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring structure and may have similar reactivity and applications.
Pyridine derivatives: Compounds with a pyridine ring can exhibit similar chemical behavior and biological activity.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Biological Activity
Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol is a compound of significant interest due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound features a fused ring system that combines isoxazole and pyridine structures. Its synthesis typically involves the cyclization of 2-pyridylmethanol with hydroxylamine, often in the presence of solvents like ethanol or methanol and various catalysts to facilitate the reaction .
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors within biological systems. The compound can modulate enzyme activity, potentially influencing various cellular processes. For instance, it has been studied for its effects on histone deacetylases (HDACs), which play crucial roles in gene expression regulation and are targets for anticancer therapies .
Anticancer Properties
Research indicates that this compound derivatives exhibit promising anticancer activities. A study highlighted that certain isoxazole derivatives showed significant HDAC inhibitory action, which is critical for inducing apoptosis in cancer cells . The effectiveness of these compounds often correlates with their structural modifications.
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In animal models, related compounds have demonstrated the ability to reduce neuronal damage following ischemic events, suggesting potential applications in treating neurodegenerative disorders .
Case Studies and Research Findings
- Isoxazole Derivatives as HDAC Inhibitors :
- Neuroprotective Studies :
Comparative Analysis
The biological activity of this compound can be compared with other compounds featuring similar structures:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Isoxazole Derivatives | Anticancer | Notable HDAC inhibition |
| Pyridine Derivatives | Varies | General reactivity similar to isoxazoles |
| Other Fused Rings | Diverse pharmacological effects | Unique properties due to fused structure |
Q & A
What synthetic strategies are recommended for preparing hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol and its analogs?
The compound is synthesized via nitrone-alkene cycloaddition reactions. A cyclic nitrone (e.g., 4-butyloxycarbonyl-3,4,5,6-tetrahydropyridine-1-oxide) reacts with mono- or disubstituted alkenes under controlled conditions to yield bicyclic isoxazolidines. Key steps include optimizing reaction temperature, solvent polarity, and substituent positioning to achieve regioselectivity. Post-synthesis purification involves solvent removal and crystallization, with yields exceeding 85% in optimized protocols .
How can NMR spectroscopy resolve structural ambiguities in this compound’s derivatives?
High-resolution and NMR spectroscopy, combined with variable-temperature (VT-NMR) studies, are critical. For example, in CDCl or CDOD, distinct chemical shifts for C(2)H and C(3a)H protons (e.g., δ 4.45–4.85 ppm) differentiate cis/trans invertomers. Line-shape analysis at subzero temperatures (-30°C to -40°C) further resolves dynamic equilibria, such as nitrogen inversion processes .
What factors influence the cis/trans invertomer ratio in hexahydro-2H-isoxazolo[2,3-a]pyridines?
The population ratio depends on:
- Substituent steric effects : Bulky groups at C(5) favor trans-invertomers due to reduced steric clash.
- Solvent polarity : CDOD increases cis-invertomer stability via hydrogen bonding, whereas toluene-d or CDCl favors trans-invertomers.
- Temperature : Lower temperatures (-40°C) shift equilibria toward the thermodynamically stable trans-isomer (e.g., 90:10 ratio for compound 3d) .
How are nitrogen inversion barriers quantified experimentally?
Nitrogen inversion barriers (ΔG^\neq) are calculated using VT-NMR line-shape analysis and the Eyring equation. For hexahydro-2H-isoxazolo[2,3-a]pyridines, barriers range from 62.1–72.3 kJ/mol. Key steps include:
- Acquiring spectra at multiple temperatures (e.g., -40°C to +25°C).
- Fitting rate constants (k) to the Eyring plot (ln(k/T) vs. 1/T).
- Reporting ΔG^\neq at 40°C for consistency, with typical errors of ±0.3 kJ/mol .
Why do solvent effects contradict expected trends in some derivatives (e.g., compound 3d)?
While CDOD generally stabilizes cis-invertomers via hydrogen bonding, compound 3d exhibits reversed behavior due to its unique substituent (e.g., C(5) methyl group). This anomaly suggests competing steric and electronic effects override solvent interactions, necessitating case-specific conformational analysis .
How can researchers reconcile discrepancies in reported ΔG^\neq values across studies?
Discrepancies arise from:
- Methodological variability : Line-shape fitting assumptions (e.g., two-site exchange vs. multi-step inversion).
- Solvent choice : CDCl may underestimate barriers due to partial solute-solvent interactions.
- Substituent electronic effects : Electron-withdrawing groups alter transition-state sp hybridization. Standardizing solvent systems and computational validation (e.g., DFT) are recommended .
What advanced techniques validate computational models of nitrogen inversion dynamics?
AXEX15 simulations model exchange-broadened NMR signals by assuming two-site exchange with identical rates. For hexahydro-2H-isoxazolo[2,3-a]pyridines, simulated spectra match experimental data when incorporating substituent-dependent coupling constants (e.g., J = 7.4 Hz for C(2)H in compound 3d) .
How does hydrogen bonding in CD3_33OD affect nitrogen inversion kinetics?
Hydrogen bonding between CDOD and the N–O moiety increases inversion barriers by ~2–3 kJ/mol. Breaking these bonds requires additional energy, slowing inversion rates. This is corroborated by higher cis-invertomer populations in CDOD for most derivatives .
What experimental designs optimize regioselectivity in nitrone cycloadditions?
- Substrate preorganization : Use alkenes with electron-withdrawing groups to enhance dipolarophile reactivity.
- Temperature control : Reactions at 70–80°C favor kinetic control, while lower temperatures (25°C) promote thermodynamic products.
- Solvent selection : Non-polar solvents (e.g., toluene) reduce side reactions .
How do substituents at C(5) influence the synthetic utility of these compounds?
C(5) substituents dictate regiochemical outcomes in downstream reactions (e.g., oxidation to aldehydes vs. ketones). Trans-invertomers favor aldehyde formation (synthetic intermediates), while cis-invertomers yield ketones. Strategic substitution enables tailored reactivity for natural product synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
